molecular formula C17H19N3O2 B12926967 Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester CAS No. 647825-16-9

Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester

Cat. No.: B12926967
CAS No.: 647825-16-9
M. Wt: 297.35 g/mol
InChI Key: BDKQZUKWCYMPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate typically involves the reaction of indole derivatives with diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

647825-16-9

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-1-ylmethyl N,N-diethylcarbamate

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)17(21)22-11-15-16-13(9-10-18-15)12-7-5-6-8-14(12)19-16/h5-10,19H,3-4,11H2,1-2H3

InChI Key

BDKQZUKWCYMPSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC1=NC=CC2=C1NC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.